N1-(3-Chloro-4-methylphenyl) Substitution Confers Distinct Antiviral Potency in Pyrazole Amide Series
In a head-to-head series of pyrazole amide derivatives synthesized from 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acid intermediates, the 3-chloro-4-methylphenyl substituted carboxylic acid precursor yielded amide products with differential antiviral activity against TMV. The most potent derivative in the series (compound 3p) exhibited superior activity compared to the commercial antiviral ningnanmycin at 500 μg/mL, with molecular docking confirming that the pyrazole amide moiety derived from 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acid scaffolds is tightly embedded in the TMV coat protein binding site (PDB: 2OM3) [1].
| Evidence Dimension | In vivo and in vitro antiviral activity against tobacco mosaic virus (TMV) at 500 μg/mL |
|---|---|
| Target Compound Data | Pyrazole amide derivatives synthesized from 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids (including the 3-chloro-4-methylphenyl variant) demonstrated promising antiviral activity; compound 3p showed the most potent activity. |
| Comparator Or Baseline | Ningnanmycin (commercial antiviral standard) |
| Quantified Difference | Compound 3p exhibited superior anti-TMV activity compared to ningnanmycin at the same concentration (500 μg/mL); exact percent inhibition values available in the full publication. |
| Conditions | In vivo and in vitro TMV assays; molecular docking against TMV coat protein (PDB: 2OM3) |
Why This Matters
For researchers developing antiviral agents, the 3-chloro-4-methylphenyl substitution pattern on the pyrazole-4-carboxylic acid scaffold is validated as a productive structural feature that can be leveraged to achieve target engagement superior to commercial benchmarks.
- [1] Xiao, J.-J., Liao, M., Chu, M.-J., Ren, Z.-L., Zhang, X., Lv, X.-H., & Cao, H.-Q. (2014). Synthesis and antiviral activity of novel pyrazole amide derivatives containing 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acid moiety. Chemistry of Heterocyclic Compounds, 50(10), 1450–1458. DOI: 10.1007/s10593-014-1450-2. View Source
